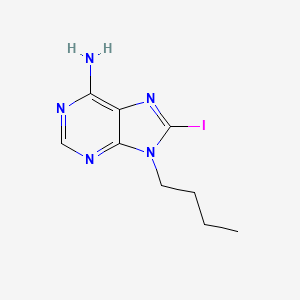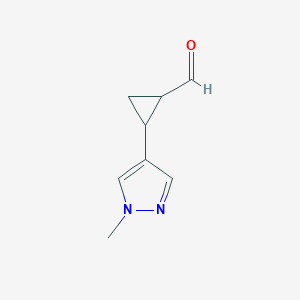
9-Butyl-8-iodo-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-8-iodo-9H-purin-6-amine is an organic compound belonging to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a butyl group at the 9th position, an iodine atom at the 8th position, and an amino group at the 6th position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-8-iodo-9H-purin-6-amine typically involves the iodination of a precursor purine compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen to form 9-butyl-9H-purin-6-amine.
Substitution: The iodine atom at the 8th position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate or sodium methoxide in polar aprotic solvents.
Major Products:
- Oxidation products include butyl alcohol and butyric acid derivatives.
- Reduction products include 9-butyl-9H-purin-6-amine.
- Substitution products vary depending on the nucleophile used, such as 9-butyl-8-thio-9H-purin-6-amine or 9-butyl-8-methoxy-9H-purin-6-amine.
Wissenschaftliche Forschungsanwendungen
9-Butyl-8-iodo-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 9-Butyl-8-iodo-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The iodine atom at the 8th position may enhance the compound’s binding affinity to these targets, potentially inhibiting their activity. This can lead to alterations in cellular processes, making the compound a candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(2,5-dimethoxybenzyl)-9H-purin-6-amine
Comparison:
- 9-Butyl-8-iodo-9H-purin-6-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity.
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine and other similar compounds have different substituents at the 8th position, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12IN5 |
|---|---|
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
9-butyl-8-iodopurin-6-amine |
InChI |
InChI=1S/C9H12IN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
XZMKHGZUBAEFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=NC=NC(=C2N=C1I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12308996.png)
![rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans](/img/structure/B12308997.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)






![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
